molecular formula C24H17Cl3N2 B14925970 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B14925970
M. Wt: 439.8 g/mol
InChI Key: UFZGEAKGPYDKMX-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound It is characterized by the presence of multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrazole derivatives. The reaction conditions may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOLE: Lacks the vinylbenzyl group, potentially altering its reactivity and applications.

    3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks one chlorine atom, which could affect its chemical properties and biological activity.

    4-CHLORO-3,5-BIS(PHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the chlorinated phenyl groups, which might influence its stability and reactivity.

Uniqueness

4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C24H17Cl3N2

Molecular Weight

439.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H17Cl3N2/c1-2-16-3-5-17(6-4-16)15-29-24(19-9-13-21(26)14-10-19)22(27)23(28-29)18-7-11-20(25)12-8-18/h2-14H,1,15H2

InChI Key

UFZGEAKGPYDKMX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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